molecular formula C18H19N3O3 B3875628 N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide

N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3875628
M. Wt: 325.4 g/mol
InChI Key: OSTKHGACVAUYJW-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide, also known as DMMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMMA is a hydrazone derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and act as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have antioxidant activity. Studies have demonstrated that N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide can scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on healthy cells.
However, one limitation of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide and its potential side effects.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of novel N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in combination with other anti-cancer agents to enhance its therapeutic effects.
Furthermore, more research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide and its potential side effects. Additional studies are also needed to determine the optimal dosage and administration route for N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in vivo.
Conclusion:
N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a synthetic compound with potential therapeutic properties, including its ability to inhibit cancer cell growth and act as an anti-inflammatory agent. While more research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide and its potential side effects, it represents a promising area of study for the development of novel anti-cancer and anti-inflammatory agents.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied extensively for its potential therapeutic properties. One of the most significant applications of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is its ability to inhibit cancer cell growth. Studies have shown that N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has also been shown to have anti-inflammatory effects. Studies have demonstrated that N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-4-5-13(2)16(10-12)20-17(22)18(23)21-19-11-14-6-8-15(24-3)9-7-14/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTKHGACVAUYJW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
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N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide

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